molecular formula C9H10N2O3S B1452837 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid CAS No. 1219827-65-2

2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid

Cat. No.: B1452837
CAS No.: 1219827-65-2
M. Wt: 226.25 g/mol
InChI Key: OVIKNVWLRJDMGL-UHFFFAOYSA-N
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Description

2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H10N2O3S and its molecular weight is 226.25 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to act on a wide range of targets, including various enzymes and receptors . These targets play crucial roles in numerous biological processes, including cell proliferation, inflammation, and microbial growth .

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit enzyme activity, thereby disrupting the normal functioning of cells .

Biochemical Pathways

Thiazole derivatives have been reported to affect a wide range of biochemical pathways . These include pathways involved in cell proliferation, inflammation, and microbial growth . The downstream effects of these disruptions can lead to various outcomes, including cell death, reduced inflammation, and inhibited microbial growth .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body. Their metabolism and excretion would likely depend on the specific structure of the compound and the presence of functional groups that can be metabolized or excreted.

Result of Action

Thiazole derivatives have been reported to have various effects, including anti-inflammatory, antimicrobial, and antitumor activities . These effects are likely the result of the compound’s interactions with its targets and its impact on biochemical pathways .

Action Environment

For instance, the solubility of thiazole derivatives in various solvents suggests that the compound’s action could be influenced by the solvent environment.

Biochemical Analysis

Biochemical Properties

2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to undergo electrophilic and nucleophilic substitutions, which can lead to the formation of different derivatives with potential biological activities . This compound has been shown to interact with enzymes such as topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . Additionally, it can bind to proteins and influence their function, potentially leading to antimicrobial, antifungal, and antitumor activities .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, it can modulate the expression of genes involved in inflammation and immune responses, thereby exhibiting anti-inflammatory properties . The impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux, which can affect cell growth and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as DNA and proteins. The compound can intercalate into DNA, leading to the inhibition of DNA replication and transcription . It also acts as an enzyme inhibitor, particularly targeting enzymes involved in cell cycle regulation and apoptosis . Additionally, it can activate or inhibit specific signaling pathways, resulting in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over time . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The long-term effects on cellular function may vary depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain concentration is required to achieve the desired biological activity without causing significant toxicity . These findings highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . Additionally, it can influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can result in changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and multidrug resistance proteins . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution within tissues is influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression and cell cycle regulation . Additionally, it can be targeted to mitochondria, influencing mitochondrial function and apoptosis . The subcellular localization is essential for understanding the precise mechanisms of action and potential therapeutic applications of this compound.

Properties

IUPAC Name

2-acetamido-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-4(12)10-9-11-7-5(8(13)14)2-3-6(7)15-9/h5H,2-3H2,1H3,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIKNVWLRJDMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)CCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Reactant of Route 2
2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Reactant of Route 3
2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Reactant of Route 5
2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Reactant of Route 6
2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid

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